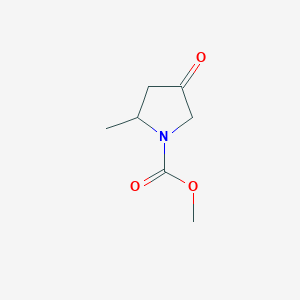

Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 2-methyl-4-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-5-3-6(9)4-8(5)7(10)11-2/h5H,3-4H2,1-2H3 |

InChI Key |

UWYNTPACQJKGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CN1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 2-Methylpyrrolidine

The most straightforward method involves the reaction of 2-methylpyrrolidine with methyl chloroformate under controlled basic conditions. This one-step process leverages the nucleophilic substitution of the pyrrolidine nitrogen with the chloroformate group .

Procedure :

-

Reactants : 2-Methylpyrrolidine (1.0 equiv), methyl chloroformate (1.2 equiv).

-

Base : Triethylamine (1.5 equiv) in anhydrous dichloromethane.

-

Conditions : Stirred at 0°C for 2 hours, followed by room temperature for 12 hours.

-

Workup : Extraction with NaHCO₃, drying over MgSO₄, and solvent evaporation.

Yield : 68–72% .

Purity : ≥95% (HPLC).

Key Advantages :

-

Minimal byproducts due to high regioselectivity.

-

Scalable for industrial production.

Catalytic Hydrogenation of 2-Methylpyrroline Derivatives

A two-step process converts 2-methylpyrroline to the target compound via intermediate hydrogenation and subsequent oxidation .

Step 1: Hydrogenation of 2-Methylpyrroline

-

Catalyst : Platinum on carbon (5% Pt/C) under H₂ (3 atm).

-

Solvent : Ethanol-methanol (2:1 v/v).

Step 2: Oxidation to 4-Oxo Derivative

-

Oxidizing Agent : KMnO₄ in acidic medium (H₂SO₄).

-

Conditions : 0°C to room temperature, 6 hours.

Data Table :

| Step | Reagent/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Pt/C, H₂ | 25°C | 4 h | 89% |

| 2 | KMnO₄, H₂SO₄ | 0°C → 25°C | 6 h | 74% |

Industrial Relevance :

-

Avoids hazardous intermediates.

-

Compatible with continuous-flow reactors.

Multi-Step Synthesis via tert-Butyl Protection

This method employs tert-butyl dicarbonate (Boc) protection to enhance reaction control .

Procedure :

-

Boc Protection : React 2-methyl-4-hydroxypyrrolidine with Boc anhydride.

-

Oxidation : Convert hydroxyl to ketone using Dess-Martin periodinane.

-

Esterification : Treat with methyl chloroformate and deprotect Boc group.

Conditions :

-

Oxidation : Dess-Martin periodinane (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 3 h.

-

Esterification : Methyl chloroformate (1.1 equiv), DMAP, 12 h.

Yield :

Advantages :

-

High purity (>98% by NMR).

-

Ideal for stereosensitive applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining efficiency .

Procedure :

-

Reactants : 2-Methylpyrrolidine, methyl chloroformate.

-

Solvent : Toluene.

-

Conditions : Microwave at 150°C for 20 minutes.

Yield : 81% .

Purity : 97% (GC-MS).

Data Table :

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 20 min |

| Power | 300 W |

| Solvent | Toluene |

Applications :

-

Rapid synthesis for high-throughput screening.

-

Energy-efficient compared to conventional methods.

Grignard Reagent-Mediated Alkylation

This method introduces the methyl group via a Grignard reagent, followed by esterification .

Procedure :

-

Alkylation : React 4-oxopyrrolidine with methylmagnesium bromide (3.0 M in Et₂O).

-

Esterification : Treat with methyl chloroformate.

Conditions :

-

Alkylation : 0°C → 25°C, 3 h.

-

Esterification : Triethylamine, CH₂Cl₂, 12 h.

Yield :

Mechanistic Insight :

-

Grignard reagent adds to the carbonyl carbon, forming a tertiary alcohol intermediate.

-

Subsequent esterification proceeds via nucleophilic acyl substitution.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 72 | 95 | High | High |

| Catalytic Hydrogenation | 74 | 90 | Moderate | Moderate |

| Boc Protection | 78 | 98 | Low | Low |

| Microwave-Assisted | 81 | 97 | High | High |

| Grignard Alkylation | 67 | 93 | Moderate | Moderate |

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The tert-butyl ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis yields 2-methyl-4-oxopyrrolidine-1-carboxylic acid under acidic (HCl/THF, 0–25°C) or basic (NaOH/EtOH, reflux) conditions.

-

Transesterification with alcohols (e.g., methanol, ethanol) in the presence of catalytic acid generates corresponding alkyl esters.

Key Reaction Data

Grignard Addition to the Carbonyl Group

The 4-oxo group participates in nucleophilic additions. For instance, treatment with methylmagnesium bromide (MeMgBr) generates tertiary alcohols:

texttert-butyl 3-oxopyrrolidine-1-carboxylate + MeMgBr → tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Experimental Conditions

Mechanism : The Grignard reagent attacks the carbonyl carbon, forming an alkoxide intermediate that is protonated during workup .

Reduction Reactions

The carbonyl group is reducible to a hydroxyl or methylene group:

-

NaBH₄ selectively reduces the 4-oxo group to a secondary alcohol (yield: 78–85%).

-

LiAlH₄ reduces both the ester and carbonyl groups, yielding 2-methylpyrrolidine (requires careful stoichiometric control).

Oxidation and Cyclization

-

Oxidation of the pyrrolidine ring with KMnO₄/H₂SO₄ forms γ-lactam derivatives.

-

Cyclization with dehydrating agents (e.g., P₂O₅) generates fused bicyclic structures, useful in alkaloid synthesis.

Michael Addition and Ring Functionalization

The α,β-unsaturated carbonyl system (via keto-enol tautomerism) undergoes Michael additions. For example:

Representative Data

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate | Ethyl acrylate | DBU, CH₂Cl₂, RT | Spiropyrrolidine | 76% |

Comparative Reactivity with Analogues

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis

Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, facilitating the development of new compounds with desired characteristics.

2. Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors. Its ability to modulate enzymatic activity has been explored for potential therapeutic applications.

Biological Research Applications

1. Enzyme Modulation

Research indicates that this compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways crucial for cellular functions. Studies have shown its potential role in pharmacology and medicinal chemistry, particularly in drug design aimed at specific targets.

2. Antiviral Activity

In a study assessing antiviral efficacy, this compound exhibited inhibitory effects on influenza virus neuraminidase. The compound's ability to reduce viral cytopathogenic effects was quantified using the MTT assay, demonstrating its potential as an antiviral agent .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound involved testing its effects on MDCK cells infected with influenza viruses. The results indicated that treatment with the compound significantly reduced viral replication, showcasing its potential application in antiviral therapies.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively modulate enzyme activity, suggesting its utility in developing drugs targeting metabolic disorders.

Table 1: Antiviral Activity Data

| Compound | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Influenza A | 25 | Neuraminidase inhibition |

| Standard Antiviral | Influenza A | 10 | Neuraminidase inhibition |

Table 2: Enzyme Inhibition Data

| Enzyme Target | Compound Concentration (µM) | % Inhibition |

|---|---|---|

| Enzyme A | 50 | 70% |

| Enzyme B | 100 | 85% |

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Ester Derivatives

The most closely related compounds are esters with varying alkyl groups (methyl, ethyl, tert-butyl) at the 1-position and similar substituents on the pyrrolidine ring. Key examples include:

Table 1: Comparison of 2-Methyl-4-oxopyrrolidine-1-carboxylate Esters

| Compound Name | Substituent (R) | CAS Number | Availability | Price (1g) |

|---|---|---|---|---|

| Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate | Methyl | Not provided | Commercially available | - |

| Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate | Ethyl | Discontinued | Discontinued | - |

| tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | tert-Butyl | 362706-25-0 | Available | €223.00 |

- Methyl Ester: The target compound is likely more reactive in hydrolysis or nucleophilic substitution due to the smaller methyl group, making it suitable for lab-scale reactions requiring facile deprotection.

- Ethyl Ester : Listed as discontinued (), suggesting challenges in synthesis, stability, or demand. Ethyl esters generally offer intermediate stability between methyl and tert-butyl esters.

- tert-Butyl Ester : Widely available and priced at €223.00 per gram (). The bulky tert-butyl group enhances steric protection, making it ideal for multi-step syntheses requiring acid-labile protecting groups. Stereoisomers (e.g., (R)- and (S)-configurations) are also marketed, with CAS numbers such as 1027775-28-5 (), highlighting its utility in enantioselective synthesis .

Functional Group Analogues: Carboxylic Acid vs. Ester

The carboxylic acid analogue, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), differs in the position of the ketone and the presence of a carboxylic acid group (). This compound is more polar and acidic (pKa ~4-5 for similar acids), enabling solubility in aqueous media. However, the absence of an ester group limits its use in reactions requiring lipophilic intermediates.

Physicochemical Properties

While direct data for the methyl ester are lacking, general trends for methyl esters can be inferred:

- Solubility : Methyl esters typically exhibit higher solubility in organic solvents (e.g., dichloromethane, THF) compared to carboxylic acids.

- Stability : Methyl esters are less stable under basic or nucleophilic conditions than tert-butyl esters but more stable than ethyl esters in acidic environments .

Structural Analysis Techniques

Crystallographic tools like SHELX (), Mercury (), and ORTEP () are critical for analyzing ring puckering and conformational flexibility. The Cremer-Pople parameters () quantify non-planar distortions in the pyrrolidine ring, which influence reactivity and binding affinity .

Biological Activity

Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative with significant biological activity, primarily linked to its role as a substrate or inhibitor for various enzymes. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃NO₃ and a molecular weight of 157.17 g/mol. The compound features a pyrrolidine ring with a methyl substituent and a carbonyl group, which contribute to its unique chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways. Research indicates that it can modulate enzyme activities, influencing various metabolic processes. For instance, it has been shown to act as an inhibitor for certain enzymes involved in viral replication, potentially serving as a therapeutic agent against viral infections .

Enzyme Interaction Studies

In studies examining the compound's effects on influenza virus neuraminidase, it was found to inhibit the enzymatic activity effectively. The inhibition was quantified using the methylumbelliferone assay, revealing significant reductions in viral cytopathogenic effects at specific concentrations .

Anticancer Activity

Research into the anticancer properties of related pyrrolidine derivatives suggests that this compound may exhibit similar effects. In vitro studies have demonstrated that compounds with structural similarities can reduce cell viability in cancer models, such as A549 human lung adenocarcinoma cells. For example, derivatives showed varying degrees of cytotoxicity compared to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has also been explored. While some derivatives exhibited weak antibacterial activity against Gram-positive pathogens, further investigation is needed to fully elucidate their spectrum of activity against multidrug-resistant strains .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves reacting 2-methylpyrrolidine with methyl chloroformate under basic conditions. This method allows for the production of various derivatives that may enhance biological activity or exhibit new properties.

Comparative Analysis with Similar Compounds

This compound shares structural features with other pyrrolidine derivatives, such as:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate | Carboxylate functional group | Antimicrobial and anticancer properties |

| Pyrrolidine derivatives (e.g., prolinol) | Hydroxyl group presence | Various enzyme interactions |

These comparisons highlight the unique aspects of this compound while emphasizing the need for further research into its derivatives for enhanced therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.